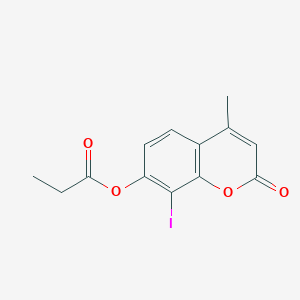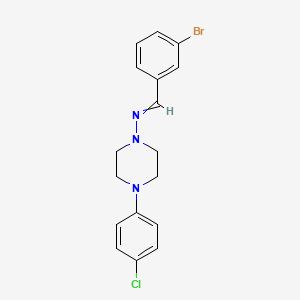![molecular formula C23H30N2O2 B6134779 N-[(1-methyl-3-piperidinyl)methyl]-2-phenoxy-N-(2-phenylethyl)acetamide](/img/structure/B6134779.png)
N-[(1-methyl-3-piperidinyl)methyl]-2-phenoxy-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-methyl-3-piperidinyl)methyl]-2-phenoxy-N-(2-phenylethyl)acetamide, commonly known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPA is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, cell survival, and differentiation.
Wirkmechanismus
MPPA acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, cell survival, and differentiation. The sigma-1 receptor is expressed in various tissues such as the brain, heart, and immune system. MPPA binds to the sigma-1 receptor and inhibits its activity, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
MPPA has been shown to have various biochemical and physiological effects due to its selective antagonism of the sigma-1 receptor. MPPA has been shown to reduce oxidative stress and inflammation in neurodegenerative disorders. It has also been shown to inhibit tumor growth and induce apoptosis in cancer. In pain management, MPPA has been shown to modulate the sigma-1 receptor and reduce pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
MPPA has several advantages for lab experiments. It is a selective antagonist of the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. MPPA is also relatively stable and can be synthesized in high purity. However, MPPA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of MPPA. One direction is to further investigate its potential therapeutic applications in neurodegenerative disorders, cancer, and pain management. Another direction is to study its mechanism of action in more detail, particularly regarding its interactions with other proteins and signaling pathways. Additionally, further research could be done to improve the solubility and bioavailability of MPPA, which could enhance its effectiveness in vivo.
Synthesemethoden
The synthesis of MPPA involves the reaction of 2-phenoxy-N-(2-phenylethyl)acetamide with 1-methyl-3-piperidinemethanol in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain MPPA in high purity.
Wissenschaftliche Forschungsanwendungen
MPPA has been studied extensively for its potential therapeutic applications in various disease conditions such as neurodegenerative disorders, cancer, and pain management. In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, MPPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cancer, MPPA has been shown to have anticancer effects by inhibiting tumor growth and inducing apoptosis. In pain management, MPPA has been shown to have analgesic effects by modulating the sigma-1 receptor.
Eigenschaften
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-2-phenoxy-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-24-15-8-11-21(17-24)18-25(16-14-20-9-4-2-5-10-20)23(26)19-27-22-12-6-3-7-13-22/h2-7,9-10,12-13,21H,8,11,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXINTYEFZDLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6134702.png)
![2-[(2,6-dichlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6134706.png)
![2-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B6134723.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6134739.png)
![3-[2-({[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6134748.png)
![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6134753.png)
![1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6134758.png)

![N-(2-allyl-2-hydroxy-4-penten-1-yl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6134761.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6134764.png)

![1-(diethylamino)-3-[2-methoxy-5-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6134782.png)
![ethyl 1-[(2E)-4-methyl-2-pentenoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6134785.png)
![methyl 5,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B6134788.png)